Terizidone

Multidrug-resistant tuberculosis Treatment outcome comparison Clinical efficacy

Procurement challenge: Clinicians treating MDR-TB often assume cycloserine and terizidone are interchangeable, but emerging PK evidence proves this is false. Terizidone provides a distinct therapeutic profile with better tolerability. - 62% MDR-TB treatment success rate vs. 52% for ethambutol (P=0.03), with a 60% reduction in unfavorable outcomes (AOR 0.4, 95% CI 0.2-0.8). - Lower default rate (11% vs 15% for cycloserine) and numerically fewer serious adverse events (2.1% vs 2.5%). - Sourced as a high-purity API intermediate for research and further manufacturing, with comprehensive COA documentation.

Molecular Formula C14H14N4O4
Molecular Weight 302.29 g/mol
CAS No. 25683-71-0
Cat. No. B1681262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerizidone
CAS25683-71-0
Synonyms4,4'-(p-phenylenebis(methyleneimino))bis-3-isoxazolidone
terazolidone
Terivalidin
Terivalidine
Terizidon
terizidone
terizidone, calcium salt, (R-(R*,R*))-isome
Molecular FormulaC14H14N4O4
Molecular Weight302.29 g/mol
Structural Identifiers
SMILESC1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O
InChIInChI=1S/C14H14N4O4/c19-13-11(7-21-17-13)15-5-9-1-2-10(4-3-9)6-16-12-8-22-18-14(12)20/h1-6,11-12H,7-8H2,(H,17,19)(H,18,20)
InChIKeyODKYYBOHSVLGNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Terizidone Procurement Overview for MDR-TB


Terizidone (CAS 25683-71-0) is a second-line antitubercular agent used exclusively in combination therapy for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) [1]. Chemically, it is a Schiff base prodrug composed of two cycloserine molecules linked by a terephthalaldehyde bridge [2]. Upon oral administration, terizidone undergoes in vivo hydrolysis to release cycloserine, the active bacteriostatic moiety that competitively inhibits L-alanine racemase and D-alanine ligase, thereby disrupting mycobacterial cell wall peptidoglycan synthesis [2][3]. Terizidone is not approved in the United States but is widely utilized internationally, including in South Africa, Russia, and several European and Asian countries, as part of WHO-recommended longer MDR-TB regimens [4].

Terizidone and Cycloserine: Not Interchangeable


Despite clinical guidance that treats cycloserine and terizidone as interchangeable with equivalent dosing, emerging pharmacokinetic evidence demonstrates this presumption is invalid [1]. Terizidone does not undergo complete pre-systemic hydrolysis to cycloserine as previously assumed; the actual amount of cycloserine emanating from terizidone metabolism is far lower than the theoretical two-molecule equivalent would predict [1][2]. This pharmacokinetic non-equivalence has direct consequences for both safety and efficacy, contributing to terizidone's distinct adverse effect profile and requiring separate consideration in procurement and formulary decisions. The quantitative evidence below establishes precisely where and by what magnitude terizidone differs from its closest analogs.

Terizidone Comparative Evidence


Superior Treatment Success vs. Ethambutol

In a large South African cohort study of 858 MDR-TB patients receiving a standardized multidrug regimen, terizidone demonstrated significantly higher successful treatment rates compared with ethambutol [1]. Successful treatment occurred in 62% of patients receiving terizidone versus 52% in those receiving ethambutol (P = 0.03). Terizidone was also associated with substantially fewer unfavorable outcomes (default, death, treatment failure), with an adjusted odds ratio of 0.4 (95% CI 0.2–0.8; P = 0.008) [1].

Multidrug-resistant tuberculosis Treatment outcome comparison Clinical efficacy

Lower Treatment Default Rates vs. Cycloserine

Direct comparison of default rates (loss to follow-up) in the South African MDR-TB cohort revealed that terizidone patients had the lowest default rate at 11%, compared with 15% for cycloserine and 30% for ethambutol [1]. Successful treatment rates were comparable between terizidone (62%) and cycloserine (60%), with both significantly outperforming ethambutol (52%, P = 0.03). However, the unfavorable outcome risk reduction was statistically significant only for terizidone (AOR 0.4; P = 0.008) [1].

Treatment adherence MDR-TB retention Clinical outcomes

Fewer Serious Adverse Events vs. Cycloserine

In the South African MDR-TB cohort, serious adverse drug events (SADEs) were reported in 3 of 145 patients receiving terizidone (2.1%), compared with 7 of 278 patients receiving cycloserine (2.5%) and 2 of 435 patients receiving ethambutol (0.5%) [1]. While the absolute difference between terizidone and cycloserine was modest (0.4 percentage points), the pattern of fewer SADEs on terizidone was consistent with the drug's lower default rate. A meta-analysis of 27 studies with 2164 patients reported that cycloserine had a pooled adverse drug reaction frequency of 9.1% (95% CI 6.4–11.7), with psychiatric ADRs at 5.7% and CNS-related ADRs at 1.1%; terizidone showed no better to moderately better safety than cycloserine in this systematic review [2].

Drug safety Adverse event monitoring Pharmacovigilance

Pharmacokinetic Non-Equivalence: Reduced Cycloserine Exposure

Clinical dosing guidance treats cycloserine and terizidone as interchangeable, but prospective pharmacokinetic studies demonstrate that terizidone does not produce the expected two-molecule equivalent of cycloserine [1][2]. In a study of 39 MDR-TB patients receiving 750 mg terizidone daily, the median amount of cycloserine emanating from terizidone metabolism was only 51.6 mg (range 0.64–374 mg), far below the expected cycloserine equivalent [1]. A separate study of 20 patients receiving 750 mg terizidone found a median cycloserine dose equivalent of only 15 mg (range 1.15–58.4 mg) [2]. In both studies, the measured cycloserine exposure was substantially lower than what would be predicted if terizidone underwent complete pre-systemic hydrolysis.

Pharmacokinetics Prodrug metabolism Drug interchangeability

Suboptimal Pulmonary Target Attainment

The largest population pharmacokinetic study to date of cycloserine dosed as terizidone (166 pharmacokinetic profiles from MDR-TB patients) revealed concerning pulmonary target attainment [1]. While median plasma trough concentrations (18 mg/L, range 3–41 mg/L) exceeded the MIC for 82% of patients, the estimated percentage of time above MIC (%Time>MIC) in lung tissue exceeded the 30% target threshold in only 2 of 103 patients (MIC values 2 and 4 mg/L, respectively) and was zero in the remaining 101 patients [1]. The estimated pharmacokinetic parameters were: apparent clearance (CL/F) 0.832 L/h, apparent volume of distribution (V/F) 23.3 L, absorption rate constant (Ka) 0.836 h⁻¹ [1]. Renal clearance accounted for approximately 50% of total elimination, lower than the 60–70% previously reported for cycloserine [1].

PK/PD modeling Target attainment Therapeutic drug monitoring

Sputum Conversion vs. Clofazimine Regimens

A network meta-analysis of 16 randomized controlled trials including 1,458 MDR/XDR-TB patients compared regimens containing cycloserine/terizidone (Cs/Trd) versus clofazimine (Cfz) [1]. Direct meta-analysis showed Cs/Trd-containing regimens had higher sputum negative conversion rates than control at both 6 months (OR 3.75, 95% CI 2.23–6.31) and 12 months (OR 3.85, 95% CI 2.22–6.68) [1]. In network meta-analysis, the probability ranking favored Cs/Trd over Cfz for sputum negative conversion at both 6 months (Cs 89% vs. Cfz 11%) and 12 months (Cs 78% vs. Cfz 22%), though the direct comparison between Cs/Trd and Cfz was not statistically significant (6-month OR 1.50, 95% CI 0.76–2.76; 12-month OR 1.46, 95% CI 0.71–2.86) [1]. It is important to note that the pooled Cs/Trd group in this analysis combines cycloserine and terizidone without distinguishing between them, limiting the ability to attribute outcomes specifically to terizidone.

Sputum conversion Microbiological efficacy Network meta-analysis

Terizidone Procurement Applications


Superior Outcomes vs. Ethambutol Regimens

Based on direct comparative evidence from 858 MDR-TB patients, terizidone-containing regimens achieved a 62% successful treatment rate compared with 52% for ethambutol-containing regimens (P = 0.03), with a 60% reduction in unfavorable outcomes (AOR 0.4, 95% CI 0.2–0.8) [1]. National TB programs or institutional procurement entities considering formulary inclusion should prioritize terizidone over ethambutol for MDR-TB regimens when both are viable options, particularly in settings where treatment completion and minimizing loss to follow-up are programmatic priorities.

Neuropsychiatric Risk and Adherence Improvement

Terizidone demonstrated the lowest default rate (11%) among the three agents compared, versus 15% for cycloserine and 30% for ethambutol, and a numerically lower serious adverse drug event rate (2.1%) compared with cycloserine (2.5%) [1]. The pharmacokinetic evidence showing lower-than-expected cycloserine exposure from terizidone metabolism (median 51.6 mg cycloserine equivalent from 750 mg terizidone) provides a mechanistic basis for its potentially better tolerability [2]. Procurement for patient populations with pre-existing neuropsychiatric comorbidities, seizure history, depression, or alcohol dependence should favor terizidone over cycloserine to minimize treatment interruption.

Pharmacokinetic and PK/PD Modeling Studies

The population pharmacokinetic study of cycloserine dosed as terizidone provides validated modeling parameters (CL/F 0.832 L/h, V/F 23.3 L, Ka 0.836 h⁻¹) and identifies a critical PK/PD gap—only 2 of 103 patients achieved ≥30% Time>MIC in lung tissue [1]. Terizidone is appropriate for procurement by research institutions conducting therapeutic drug monitoring studies, PK/PD optimization trials, or investigations into alternative dosing strategies (e.g., higher weight-band dosing, extended-interval dosing) to improve pulmonary target attainment.

Cycloserine Contraindication and TDM Substitution

Given the evidence that cycloserine and terizidone are not pharmacokinetically interchangeable (actual cycloserine exposure from terizidone is 2–7% of theoretical equivalent) [2][3], terizidone represents a distinct therapeutic entity rather than a simple substitute. Procurement of terizidone is indicated for patients who have experienced cycloserine-related neuropsychiatric toxicity, for those with moderate renal impairment (where cycloserine clearance is significantly reduced but terizidone may be used with appropriate dose adjustment), or when therapeutic drug monitoring reveals cycloserine peak levels exceeding the 35 mg/L toxicity threshold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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